2-(Cyclopentylamino)cyclopentanecarboxylic acid
Description
2-(Cyclopentylamino)cyclopentanecarboxylic acid is a cyclopentane-based compound featuring a carboxylic acid group and a cyclopentylamino substituent at position 2. For instance, compounds like 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 192385-99-2, MW 229.27 g/mol) are critical intermediates in peptide synthesis and drug development due to their stereochemical diversity and protective Boc groups . These derivatives are synthesized with high purity (95–98%) and are utilized in organic chemistry for chiral building blocks .
Properties
IUPAC Name |
2-(cyclopentylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOPQVTJUBHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666470 | |
| Record name | 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700797-68-8 | |
| Record name | 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, carboxylation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentyl derivatives.
Scientific Research Applications
2-(Cyclopentylamino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 2-(Cyclopentylamino)cyclopentanecarboxylic acid analogs and related cyclopentane-carboxylic acid derivatives:
Table 1: Key Features of Comparable Cyclopentane-Carboxylic Acid Derivatives
Structural and Functional Comparisons
Amino Group Protection: Boc-protected analogs (e.g., 2-((Boc-amino)cyclopentanecarboxylic acid) are designed for stability during synthetic processes, preventing unwanted side reactions . In contrast, 1-Cyanocyclopentanecarboxylic acid lacks amino protection, making it reactive but useful for further derivatization .
The indole core in 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid expands its π-system, likely influencing pharmacokinetic properties such as solubility and target interaction .
Stereochemical Diversity: Stereoisomers like cis- and trans-2-(Boc-amino)cyclopentanecarboxylic acid (CAS 136315-70-3 and 136315-71-4) demonstrate the importance of spatial arrangement in drug design, affecting receptor binding and metabolic stability .
Functional Group Reactivity: The cyano group in 1-Cyanocyclopentanecarboxylic acid is electron-withdrawing, altering acidity (pKa ~2.5) compared to carboxylic acid derivatives with electron-donating groups (e.g., Boc-protected analogs, pKa ~4.5) .
Biological Activity
2-(Cyclopentylamino)cyclopentanecarboxylic acid, a compound with a unique cyclopentane structure featuring both an amino and a carboxylic acid group, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings, detailing its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.27 g/mol
- CAS Number : 700797-68-8
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may modulate enzyme activity or receptor signaling pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways.
- Receptor Interaction : It may bind to receptors, affecting signal transduction and cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role in apoptosis induction.
- Neuroprotective Effects : Some investigations point towards neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Antitumor Activity
A study explored the cytotoxic effects of related cyclopentane carboxylic acids on cancer cell lines. While the specific effects of this compound were not directly tested, its structural analogs demonstrated significant antitumor activity through apoptosis induction in leukemia cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| Cyclopentanecarboxylic Acid | Lacks amino group | Limited activity reported |
| 2-Cyclopentene-1-carboxylic Acid | Contains double bond | Moderate cytotoxicity |
| 2-(Phenylamino)cyclopentanecarboxylic Acid | Contains phenyl group | Enhanced antitumor properties |
The presence of both amino and carboxylic groups in this compound potentially enhances its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. How can researchers synthesize 2-(cyclopentylamino)cyclopentanecarboxylic acid with high purity?
- Methodology : Start with 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a precursor. Follow protocols similar to Reference Example 114 in EP 4 374 877 A2, which involves cyclization under controlled conditions. Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (>95%) and NMR spectroscopy .
- Key Considerations : Monitor reaction intermediates using TLC. Protect reactive amino groups with Boc (tert-butoxycarbonyl) to prevent side reactions .
Q. What safety precautions are critical when handling this compound?
- PPE Requirements : Use NIOSH-approved P95 respirators for particulate protection and EN 166-compliant face shields. Inspect nitrile gloves for integrity before use and follow proper disposal protocols .
- Environmental Controls : Work in a fume hood to minimize inhalation risks. Avoid drainage contamination due to unknown ecotoxicity .
Q. How should researchers characterize this compound’s physicochemical properties?
- Analytical Techniques :
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days, monitoring via LC-MS .
Advanced Research Questions
Q. What strategies address low yields in the cyclization step during synthesis?
- Optimization Approaches :
- Replace dicarboxylic acids with their esters to lower melting points, enabling efficient flow chemistry (e.g., Eq. 4 in Journal of Flow Chemistry) .
- Use microwave-assisted synthesis (100°C, 20 min) to accelerate cyclization and reduce byproduct formation .
- Catalysis : Screen Lewis acids (e.g., ZnCl) to enhance reaction efficiency. Monitor progress via in-situ FTIR .
Q. How can structural modifications improve this compound’s enzyme inhibition potency?
- Design Strategies :
- Introduce halogen substituents (e.g., Cl) at the cyclopentane ring to enhance hydrophobic interactions with enzyme active sites .
- Compare stereoisomers: (1S,2S)-configured analogs show 3x higher α-glucosidase inhibition than (1R,2R) forms due to better binding geometry .
Q. How do contradictions in enzyme inhibition data arise, and how can they be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, co-solvents) or impurities in compound batches.
- Resolution :
- Standardize assays using recombinant enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae) and LC-MS-validated compound stocks.
- Conduct competitive inhibition studies with Lineweaver-Burk plots to confirm mechanism .
Q. What computational methods predict target interactions for this compound?
- Workflow :
Generate 3D conformers (Open Babel) and optimize geometry (DFT/B3LYP/6-31G*).
Perform molecular docking (PDB ID: 5NN8) to identify binding poses.
Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes .
Q. How can bioavailability be optimized for in vivo studies?
- Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
